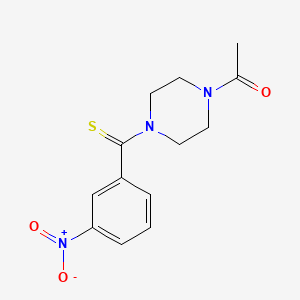

![molecular formula C14H22N2O3S B2548180 N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428828-86-8](/img/structure/B2548180.png)

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

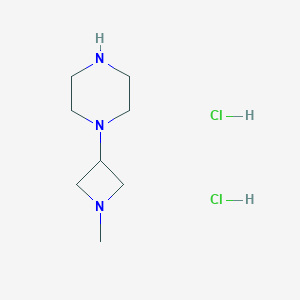

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

In the study of highly stereoselective Julia–Kocienski synthesis, tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide were used to afford α,β-unsaturated esters and Weinreb amides with high E stereoselectivities. This suggests potential applications in the synthesis of stereoselective compounds, which are crucial in drug development and materials science (D. A. Alonso et al., 2008).

Methylene Transfer

The research on nickel-catalyzed cyclopropanation of alkenes demonstrates the use of tert-butylsulfonylmethyllithium, prepared from methyllithium and tert-butyl methyl sulfone, as a methylene-transfer reagent. This highlights the role of tert-butyl-based sulfonyl compounds in facilitating novel bond formations (Y. Gai et al., 1991).

Ring Cleavage and Synthesis

A method for the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines to synthesize 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes demonstrates the versatility of tert-butyl based sulfonylamino compounds in synthetic chemistry, offering pathways to novel amines and acids (A. Warshawsky et al., 1989).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was synthesized using chemoselective monoacetylation of 2-aminophenol, employing tert-butyl based compounds as catalysts. This illustrates the application in drug precursor synthesis and the potential for efficient, selective chemical transformations (Deepali B Magadum & G. Yadav, 2018).

Environmental Applications

The removal of acetaminophen in the Fe2+/persulfate system utilized tert-butyl alcohol as a scavenger to study the kinetics and mechanisms of pollutant degradation. This research points to environmental applications, particularly in water treatment and pollutant degradation processes (Songlin Wang et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-11-6-8-12(9-7-11)20(18,19)16(5)10-13(17)15-14(2,3)4/h6-9H,10H2,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQZCHKLVQYLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)

![3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2548106.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde](/img/structure/B2548108.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)